9-Acridinamine, N,2-dimethyl-
CAS No.: 61981-64-4
Cat. No.: VC19473727
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61981-64-4 |
---|---|
Molecular Formula | C15H14N2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | N,2-dimethylacridin-9-amine |
Standard InChI | InChI=1S/C15H14N2/c1-10-7-8-14-12(9-10)15(16-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3,(H,16,17) |
Standard InChI Key | QSMGIXJCCCVZJN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
9-Acridinamine, N,2-dimethyl- features a planar tricyclic acridine core with methyl groups at the N2 and N9 positions (Figure 1). X-ray crystallography data from related acridine derivatives indicate near-planar fused rings (dihedral angles <3.4°), which facilitate π–π stacking interactions critical for DNA intercalation . The amino group at position 9 participates in hydrogen bonding with chloride ions and solvent molecules, as observed in monoclinic crystal structures (space group P2₁/c) .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₄N₂ | |
Crystal System | Monoclinic (P2₁/c) | |
Bond Length (C–N) | 1.310–1.313 Å | |
Dihedral Angle (Rings) | 1.18–3.39° | |
Hydrogen Bond (N–H⋯Cl) | d = 3.209–3.246 Å |
Physicochemical Characteristics
The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its logP value (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. UV-Vis spectra display absorption maxima at 260 nm (π→π* transitions) and 350 nm (n→π* transitions), typical of acridine derivatives .
Synthetic Methodologies
Nucleophilic Substitution
The primary synthesis route involves reacting 9-chloroacridine with dimethylamine in DMF at 80–100°C, achieving yields up to 90%:
Reaction optimization studies highlight the importance of anhydrous conditions and Cs₂CO₃ as a base for suppressing side reactions .
Pd-Catalyzed Coupling
Recent protocols employ Buchwald-Hartwig amination for functionalized derivatives. For example, Pd(OAc)₂/DPEPhos catalysts enable coupling with aryl amines, followed by acid-mediated cycloaromatization (yields: 70–85%) . This method tolerates electron-withdrawing and donating groups, expanding access to structurally diverse analogs.
Table 2: Comparative Synthesis Conditions
Method | Catalyst System | Yield (%) | Purity (%) |
---|---|---|---|
Nucleophilic Substitution | DMF, Cs₂CO₃ | 85–90 | >99 |
Pd-Catalyzed Amination | Pd(OAc)₂/DPEPhos | 70–85 | 95–98 |
Biological Activities and Mechanisms
Antimicrobial Effects
9-Acridinamine, N,2-dimethyl- disrupts bacterial proton motive force (PMF) by dissipating membrane potential (ΔΨ), as demonstrated in Klebsiella pneumoniae models . Synergy with rifampicin reduces minimum inhibitory concentrations (MIC) by 8-fold, attributed to enhanced drug uptake via PMF collapse .
Anticancer Properties
The compound induces apoptosis in K562 (leukemia) and A549 (lung cancer) cell lines (IC₅₀: 1.2–3.8 μM) . Mechanistic studies reveal topoisomerase II inhibition and DNA intercalation, leading to G2/M cell cycle arrest. Metal complexes, such as [Pd(9AA)(μ-Cl)]₂, show enhanced DNA-binding via bifunctional intercalation and covalent adduct formation .
Table 3: In Vitro Antiproliferative Activity
Applications in Drug Development
Antimicrobial Adjuvants
Liposomal formulations of 9-acridinamine, N,2-dimethyl- reduce cytotoxicity (IC₅₀ increase from 8.2 to 15.4 μM in HEK293 cells) while maintaining synergy with rifampicin in murine infection models .
Anticancer Agents
Structural modifications, such as incorporation into platinum complexes, improve tumor selectivity. For example, [Pt(9AA)Cl(DMSO)] exhibits 4-fold higher activity against cisplatin-resistant cells compared to free acridine .
Recent Advances and Future Directions
Solid-Phase Synthesis
Automated solid-phase platforms enable rapid generation of 9-acridinamine libraries. A recent study produced 32 derivatives with substituents at positions 3 and 7, identifying analogs with 10-fold improved Topo II inhibition .
Targeted Delivery Systems
Antibody-drug conjugates (ADCs) linking 9-acridinamine to HER2-targeting antibodies show promise in preclinical breast cancer models, reducing tumor volume by 78% in xenografts .
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